molecular formula C24H20N2O7S B2380158 3-(benzo[d]thiazol-2-yl)-2-(ethoxycarbonyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate CAS No. 799770-29-9

3-(benzo[d]thiazol-2-yl)-2-(ethoxycarbonyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate

Cat. No.: B2380158
CAS No.: 799770-29-9
M. Wt: 480.49
InChI Key: XNNOLLQGCBVFBO-UHFFFAOYSA-N
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Description

3-(benzo[d]thiazol-2-yl)-2-(ethoxycarbonyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate is a complex organic compound that features a combination of benzo[d]thiazole, chromenone, and morpholine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzo[d]thiazol-2-yl)-2-(ethoxycarbonyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate typically involves multi-step organic reactions One common approach starts with the preparation of the benzo[d]thiazole core, followed by the construction of the chromenone ring system

    Preparation of Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminobenzenethiol with a suitable carbonyl compound under acidic conditions.

    Construction of Chromenone Ring: The chromenone ring can be synthesized via the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base.

    Introduction of Morpholine-4-carboxylate Group: The final step involves the reaction of the intermediate compound with morpholine-4-carboxylic acid chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(benzo[d]thiazol-2-yl)-2-(ethoxycarbonyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with fewer oxygen functionalities.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

3-(benzo[d]thiazol-2-yl)-2-(ethoxycarbonyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting various diseases.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of 3-(benzo[d]thiazol-2-yl)-2-(ethoxycarbonyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    3-(benzo[d]thiazol-2-yl)-4H-chromen-4-one: Lacks the ethoxycarbonyl and morpholine-4-carboxylate groups.

    2-(ethoxycarbonyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate: Lacks the benzo[d]thiazole moiety.

Uniqueness

The uniqueness of 3-(benzo[d]thiazol-2-yl)-2-(ethoxycarbonyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate lies in its combination of three distinct moieties, which may confer unique chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

[3-(1,3-benzothiazol-2-yl)-2-ethoxycarbonyl-4-oxochromen-7-yl] morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O7S/c1-2-31-23(28)21-19(22-25-16-5-3-4-6-18(16)34-22)20(27)15-8-7-14(13-17(15)33-21)32-24(29)26-9-11-30-12-10-26/h3-8,13H,2,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNOLLQGCBVFBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)N3CCOCC3)C4=NC5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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